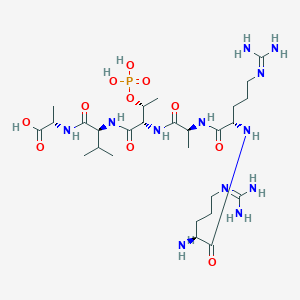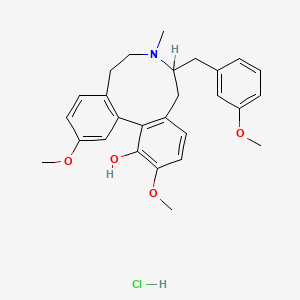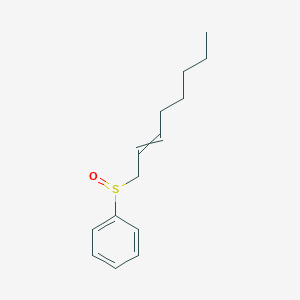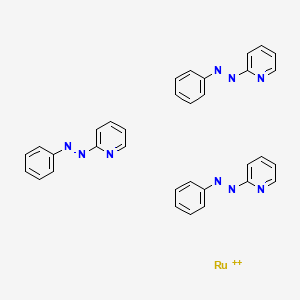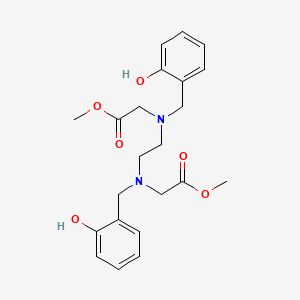
Glycine, N,N'-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester: is a complex organic compound with the molecular formula C22H28N2O6 and a molecular weight of 416.52 . This compound is known for its unique structure, which includes glycine residues linked by an ethanediyl bridge and substituted with hydroxyphenylmethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester typically involves the reaction of glycine derivatives with ethanediyl bis(chloromethyl) ether in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Base: Bases such as triethylamine or sodium hydroxide are used to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl groups can be oxidized to form quinones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy groups can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The ethanediyl bridge provides structural rigidity, enhancing its stability and reactivity.
類似化合物との比較
Similar Compounds
Glycine, N,N’-1,2-ethanediylbis(N-((4-chloro-2-hydroxyphenyl)methyl)-, dimethyl ester: Similar structure but with a chloro substitution.
Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, monohydrochloride: Similar structure but in the hydrochloride form.
Uniqueness
Glycine, N,N’-1,2-ethanediylbis(N-((2-hydroxyphenyl)methyl)-, dimethyl ester is unique due to its specific substitution pattern and the presence of hydroxyphenyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
特性
CAS番号 |
85120-52-1 |
|---|---|
分子式 |
C22H28N2O6 |
分子量 |
416.5 g/mol |
IUPAC名 |
methyl 2-[(2-hydroxyphenyl)methyl-[2-[(2-hydroxyphenyl)methyl-(2-methoxy-2-oxoethyl)amino]ethyl]amino]acetate |
InChI |
InChI=1S/C22H28N2O6/c1-29-21(27)15-23(13-17-7-3-5-9-19(17)25)11-12-24(16-22(28)30-2)14-18-8-4-6-10-20(18)26/h3-10,25-26H,11-16H2,1-2H3 |
InChIキー |
ACHBABDQYBLQLC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN(CCN(CC1=CC=CC=C1O)CC(=O)OC)CC2=CC=CC=C2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


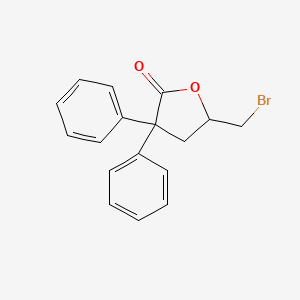
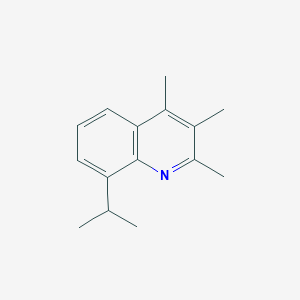
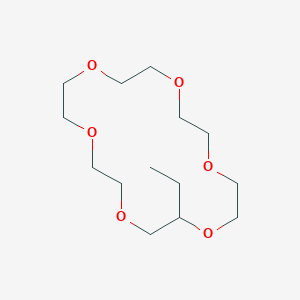
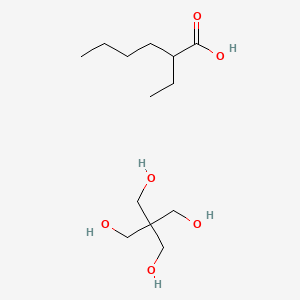
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)




